molecular formula C10H14N2 B14458824 1-Benzyl-3,3-dimethyldiaziridine CAS No. 71014-81-8

1-Benzyl-3,3-dimethyldiaziridine

Cat. No.: B14458824
CAS No.: 71014-81-8
M. Wt: 162.23 g/mol
InChI Key: SWKFOOZRVOSPAU-UHFFFAOYSA-N
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Description

1-Benzyl-3,3-dimethyldiaziridine is an organic compound with the molecular formula C10H14N2. It belongs to the class of diaziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and two methyl groups attached to the carbon atoms of the diaziridine ring .

Preparation Methods

The synthesis of 1-Benzyl-3,3-dimethyldiaziridine typically involves the reaction of benzylamine with acetone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to form the diaziridine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzyl-3,3-dimethyldiaziridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-3,3-dimethyldiaziridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving nitrogen-containing heterocycles and their biological activities.

    Medicine: Research into potential pharmaceutical applications, including as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3-dimethyldiaziridine involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the diaziridine ring can act as a nucleophile or electrophile, facilitating various transformations. The benzyl group can also participate in reactions, influencing the overall reactivity and stability of the compound .

Comparison with Similar Compounds

1-Benzyl-3,3-dimethyldiaziridine can be compared with other diaziridines such as:

  • 1,3,3-Trimethyldiaziridine
  • 1-Isopropyl-3,3-dimethyldiaziridine
  • 1-Methylspiro-[diaziridine-3,1′-cyclopentane]
  • 3-Benzyl-1,3-dimethyl-diaziridine
  • 3,3-Dibenzyl-1-methyldiaziridine

These compounds share similar structural features but differ in their substituents, which can significantly influence their chemical properties and reactivity

Properties

CAS No.

71014-81-8

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

1-benzyl-3,3-dimethyldiaziridine

InChI

InChI=1S/C10H14N2/c1-10(2)11-12(10)8-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3

InChI Key

SWKFOOZRVOSPAU-UHFFFAOYSA-N

Canonical SMILES

CC1(NN1CC2=CC=CC=C2)C

Origin of Product

United States

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